2-Iodoanisole

Descripción

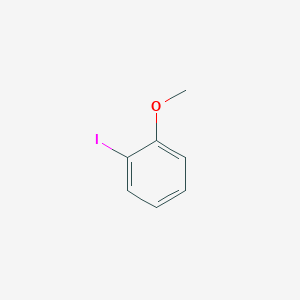

Structure

3D Structure

Propiedades

IUPAC Name |

1-iodo-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQWNQBEUKXONL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060184 | |

| Record name | Benzene, 1-iodo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; Darkened by light exposure; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | o-Iodoanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

529-28-2 | |

| Record name | 2-Iodoanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Iodoanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iodoanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-iodo-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-iodo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodoanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-IODOANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75Y5532R8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Iodoanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoanisole, also known as 1-iodo-2-methoxybenzene, is a pivotal organoiodine compound and a versatile synthetic intermediate in organic chemistry.[1] Its structure, featuring a methoxy group and an iodine atom on a benzene ring, makes it a valuable building block for synthesizing a wide array of complex molecules, particularly in the pharmaceutical and materials science sectors.[1] The presence of the iodo group facilitates a variety of cross-coupling reactions, while the methoxy group influences the electronic properties and reactivity of the aromatic ring.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and visual representations of important chemical processes.

Chemical and Physical Properties

This compound is a clear, pale yellow to yellow liquid at room temperature.[1][2] It is an important chemical reagent with wide applications in organic synthesis, particularly in the pharmaceutical and liquid crystal fields.[3] Key physical and chemical data are summarized in the table below.

| Property | Value | Units |

| Molecular Formula | C₇H₇IO | |

| Molecular Weight | 234.03 | g/mol |

| Boiling Point | 238 - 240 | °C |

| 125 - 126 | °C at 19 mmHg[1][2][3][4][5][6] | |

| Melting Point | 8 - 10 | °C |

| Density | 1.799 | g/mL at 25 °C[1][2][3][4][5] |

| Refractive Index (n_D^20) | 1.6210 - 1.6240 | [1][2][3][4][5] |

| Flash Point | >110 | °C[1] |

| Solubility | Insoluble in water. Miscible with alcohol, diethyl ether, and chloroform.[1][3][4][5] |

Reactivity and Key Chemical Reactions

The chemical behavior of this compound is primarily governed by the interplay between the electron-donating methoxy group and the reactive carbon-iodine bond. This combination renders it an excellent substrate for numerous palladium-catalyzed cross-coupling reactions and for the formation of organometallic reagents.[1]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1][7] The reactivity of the carbon-iodine bond allows for oxidative addition to a palladium(0) catalyst, which initiates the catalytic cycles of these reactions.[7]

-

Suzuki-Miyaura Coupling: this compound readily undergoes Suzuki-Miyaura coupling with boronic acids to form biaryl compounds, a cornerstone reaction for C-C bond formation.[1]

-

Sonogashira Coupling: It is a suitable substrate for Sonogashira coupling with terminal alkynes to synthesize substituted alkynes.[1] This reaction typically employs a dual catalytic system of a palladium complex and a copper(I) salt in the presence of an amine base.[8][9][10]

-

Heck Arylation: this compound can be utilized in palladium-catalyzed Heck reactions, for instance, in the enantioselective arylation of 2,3-dihydrofuran.[1][2][5][6]

-

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling this compound with primary or secondary amines, a powerful tool for the synthesis of arylamines.[11][12]

Grignard Reagent Formation

The carbon-iodine bond in this compound can react with magnesium to form the corresponding Grignard reagent, 2-methoxyphenylmagnesium iodide.[1] This powerful nucleophile can then be used to react with a wide range of electrophiles.[1]

Nucleophilic Aromatic Substitution

While aromatic rings are generally nucleophilic, the presence of strong electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution (SNAr).[13][14] In the case of this compound, the methoxy group is electron-donating, making it less susceptible to standard SNAr reactions unless under specific conditions or with highly activated nucleophiles.

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of 4-Methoxy-2'-methylbiphenyl

This protocol describes the coupling of 4-iodoanisole with o-tolylboronic acid.

Materials:

-

o-Tolylboronic acid

-

4-Iodoanisole

-

Acetone

-

Aqueous potassium carbonate solution (2.0 M)

-

Palladium(II) acetate

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Combine o-tolylboronic acid (10.0 g, 73.6 mmol), 4-iodoanisole (16.8 g, 71.8 mmol), and acetone (200 mL) in a 1-L, three-necked flask equipped with a stir bar and a reflux condenser.

-

Add aqueous potassium carbonate solution (100 mL, 200 mmol) to the flask.

-

Add palladium(II) acetate (33 mg, 0.15 mmol) to the stirring solution.

-

Heat the mixture to a gentle reflux for 3 hours.

-

After cooling to room temperature, extract the mixture with dichloromethane (3 x 100 mL).

-

Wash the combined organic layers with saturated aqueous sodium chloride (2 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation.

Sonogashira Coupling: General Protocol for Coupling of Aryl Iodides with Terminal Alkynes

This protocol provides a general method for the Sonogashira coupling.[8]

Materials:

-

3-Iodoanisole (or other aryl iodide)

-

Terminal alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Triethylamine (Et₃N)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Thoroughly dry a two-neck round-bottom flask and place a magnetic stir bar inside.

-

Maintain a positive pressure of inert gas throughout the reaction.

-

To the flask, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

-

Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe and stir to dissolve the solids.

-

Slowly add the terminal alkyne (1.2 mmol) to the stirring mixture via syringe.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the mixture with ethyl acetate.

-

Filter the mixture through a plug of Celite or silica gel.

-

Wash the filtrate with saturated aqueous NH₄Cl and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[8]

Heck Coupling: General Protocol

This protocol outlines a general procedure for the Heck reaction.

Materials:

-

2-Iodoselenophene (as a representative aryl iodide)

-

n-Butyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Inert gas (Nitrogen)

Procedure:

-

To a dry Schlenk flask under a nitrogen atmosphere, add the aryl iodide (1.0 mmol), alkene (1.2 mmol), and DMF (5 mL).

-

Add triethylamine (1.5 mmol) followed by palladium(II) acetate (0.02 mmol, 2 mol%).

-

Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring by TLC or GC.

-

After cooling, dilute the mixture with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.[15]

Buchwald-Hartwig Amination: General Protocol

This protocol provides a general method for the Buchwald-Hartwig amination.

Materials:

-

4-Iodoanisole

-

Amine (e.g., Piperidine)

-

(NHC)Pd(allyl)Cl catalyst (where NHC is an N-heterocyclic carbene)

-

Base (e.g., LiHMDS or NaOt-Bu)

-

Anhydrous solvent (e.g., 1,4-dioxane or toluene)

-

Inert atmosphere (Glovebox or Schlenk line)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (1-2 mol%) and the base (1.5 equivalents).

-

Add the anhydrous solvent.

-

Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents).

-

Seal the tube and heat the reaction mixture to 80-100 °C, stirring until the starting material is consumed (monitor by TLC or GC).

-

After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify the product.[11]

Grignard Reagent Formation

This protocol describes the preparation of 2-methoxyphenylmagnesium iodide.[1]

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

A small crystal of Iodine (as an initiator)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Rigorously dry all glassware.

-

Place magnesium turnings in a flame-dried flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.

-

Add a small crystal of iodine to the flask.

-

Add a small amount of anhydrous ether or THF to cover the magnesium.

-

Dissolve this compound in anhydrous ether or THF in the dropping funnel.

-

Add a small portion of the this compound solution to the magnesium. Initiation may require gentle warming or sonication. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction.[1]

-

Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After addition is complete, continue to stir the mixture until most of the magnesium is consumed. The resulting Grignard reagent is a grayish, cloudy solution and should be used immediately.[1]

Visualizations of Reaction Mechanisms

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Caption: Catalytic cycle of the Heck reaction.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Formation of a Grignard reagent from this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 529-28-2 [chemicalbook.com]

- 3. This compound [chembk.com]

- 4. This compound 98 529-28-2 [sigmaaldrich.com]

- 5. 邻碘苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound, 98% 529-28-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 15. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthesis of 2-Iodoanisole from 2-Anisidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-iodoanisole from 2-anisidine, a crucial transformation for creating a versatile synthetic intermediate used in pharmaceuticals and materials science.[1][2][3] The primary method described is the Sandmeyer reaction, a reliable and well-established procedure for converting primary aromatic amines to aryl halides.[4][5]

Overview of the Synthesis

The synthesis of this compound from 2-anisidine is a two-step process. The first step is the diazotization of 2-anisidine, where the primary amine group is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid.[1][6][7] This reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[1]

The second step is the Sandmeyer reaction, where the diazonium salt is treated with a solution of potassium iodide.[6] The diazonium group, being an excellent leaving group, is displaced by the iodide ion, resulting in the formation of this compound and the evolution of nitrogen gas.[4][6]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 2-anisidine.

Materials:

-

2-Anisidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate

-

Ice

Procedure:

-

Diazotization of 2-Anisidine:

-

In a flask, dissolve 2-anisidine in a mixture of water and concentrated hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.[1]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.[1][6]

-

Continue stirring for an additional 15-30 minutes after the addition is complete to ensure the complete formation of the diazonium salt.[1][6] The completion of the reaction can be confirmed by a positive test with starch-iodide paper.[6]

-

-

Iodide Displacement (Sandmeyer Reaction):

-

In a separate beaker, prepare a solution of potassium iodide in water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution. You will observe effervescence as nitrogen gas is released.[6]

-

Allow the mixture to stand for a short period and then gently warm it to room temperature, and subsequently to 50-60 °C, to ensure the complete decomposition of the diazonium salt.[6]

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

To quench any excess iodine, add a small amount of sodium thiosulfate solution until the brown color disappears.[1][6]

-

Extract the product with an organic solvent such as diethyl ether.[1]

-

Combine the organic extracts and wash them sequentially with water, a dilute solution of sodium thiosulfate, saturated sodium bicarbonate solution, and finally with brine.[1]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1][6]

-

Filter off the drying agent and remove the solvent by rotary evaporation to obtain the crude this compound.[1][6]

-

-

Purification:

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 2-anisidine.

| Parameter | Value/Range | Unit | Notes |

| Reactants | |||

| 2-Anisidine | 1 | Molar Equivalent | Starting material |

| Sodium Nitrite | 1 - 1.05 | Molar Equivalent | For diazotization |

| Potassium Iodide | >1 | Molar Equivalent | Iodide source |

| Hydrochloric Acid | Excess | - | To form nitrous acid and dissolve the amine |

| Reaction Conditions | |||

| Diazotization Temperature | 0 - 5 | °C | Critical for diazonium salt stability[1] |

| Iodination Temperature | Room Temp. to 50-60 | °C | To ensure complete reaction[6] |

| Reaction Time (Diazotization) | 15 - 30 | minutes | After NaNO₂ addition[6] |

| Product Information | |||

| Product Name | This compound | - | Also known as 1-iodo-2-methoxybenzene[1] |

| Molecular Formula | C₇H₇IO | - | [1] |

| Molecular Weight | 234.03 | g/mol | [1] |

| Boiling Point | 125 - 126 | °C at 19 mmHg | [1] |

| Density | 1.799 | g/mL at 25 °C | [1] |

| Appearance | Pale yellow liquid | - | [2] |

| Yield | 93.4 (reported for a similar process) | % | [8] |

Visual Representations

The following diagrams illustrate the experimental workflow and the chemical reaction pathway for the synthesis of this compound.

Reaction Mechanism

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[4] The reaction is initiated by a single electron transfer from the copper(I) iodide (formed in situ) to the diazonium salt. This generates an aryl radical and nitrogen gas. The aryl radical then reacts with an iodide atom from a copper(II) iodide species to form the final product, this compound, and regenerate the copper(I) catalyst. It is important to note that while many Sandmeyer reactions require a copper(I) catalyst, the reaction with potassium iodide often proceeds without the explicit addition of a copper salt.[9][10]

Safety Considerations

-

2-Anisidine is toxic and a potential carcinogen.[11] Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Concentrated hydrochloric acid is corrosive.

-

Diazonium salts can be explosive when isolated and dry. It is crucial to keep the reaction mixture cold and not to isolate the intermediate diazonium salt.

-

Diethyl ether is highly flammable.

This guide provides a comprehensive overview of the synthesis of this compound from 2-anisidine. For any laboratory work, it is imperative to consult original literature and adhere to all institutional safety protocols.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. benchchem.com [benchchem.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. This compound [chembk.com]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. Sandmeyer Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 11. o-Anisidine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of 1-Iodo-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-iodo-2-methoxybenzene (also known as 2-iodoanisole). The information is curated for researchers, scientists, and professionals in drug development who utilize this versatile aromatic compound in organic synthesis. This document presents quantitative data in structured tables, details standard experimental protocols for property determination, and includes visualizations for key workflows.

Core Physical and Chemical Data

1-Iodo-2-methoxybenzene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a methoxy group and an iodine substituent on a benzene ring, makes it a valuable building block in complex organic molecule synthesis, particularly in cross-coupling reactions like Suzuki and Sonogashira reactions.[1]

Table 1: General Information for 1-Iodo-2-methoxybenzene

| Identifier | Value |

| IUPAC Name | 1-iodo-2-methoxybenzene[2] |

| Synonyms | This compound, o-Iodoanisole, 2-Iodophenyl methyl ether[2][3] |

| CAS Number | 529-28-2[2] |

| Molecular Formula | C₇H₇IO[2][3] |

| Molecular Weight | 234.03 g/mol [3] |

| Appearance | Clear to pale yellow liquid[4] |

Table 2: Key Physical Properties of 1-Iodo-2-methoxybenzene

| Property | Value | Conditions |

| Density | 1.799 g/mL | at 25°C[4] |

| 1.727 g/cm³ | ||

| Melting Point | 8-10°C | |

| Boiling Point | 241 - 244.9 °C | at 760 mmHg (Standard Pressure) |

| 125-126 °C | at 19 mmHg[4] | |

| Flash Point | >110 °C | |

| Refractive Index (n_D) | 1.622 | at 20°C[4] |

Table 3: Solubility Profile of 1-Iodo-2-methoxybenzene

| Solvent | Solubility |

| Water | Insoluble |

| Alcohol | Miscible |

| Ether | Miscible |

Experimental Protocols for Physical Property Determination

The following sections detail the standard laboratory procedures for determining the key physical properties of liquid organic compounds such as 1-iodo-2-methoxybenzene.

Determination of Boiling Point (Micro Method)

The boiling point is a critical physical constant for identifying and assessing the purity of a liquid. The micro boiling point determination is suitable for small sample volumes.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. At this temperature, a rapid and continuous stream of bubbles will emerge from a capillary tube submerged in the liquid.

Apparatus:

-

Thiele tube or a small beaker for oil bath

-

High-temperature mineral oil

-

Thermometer (-10 to 360°C)

-

Small test tube (e.g., 75x12 mm)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

Stand and clamps

Procedure:

-

A few milliliters of 1-iodo-2-methoxybenzene are placed into the small test tube.[5]

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.[6]

-

The test tube is securely attached to a thermometer.

-

The assembly is clamped and immersed in a Thiele tube or oil bath, ensuring the sample is below the oil level.

-

The oil bath is heated gently and slowly (approximately 2°C per minute as the boiling point is approached).[7]

-

Observe the capillary tube. As the liquid heats, trapped air will bubble out.

-

When a continuous and rapid stream of bubbles emerges from the open end of the capillary, the boiling point has been reached.[8]

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[6][8]

Determination of Density

Density is the mass per unit volume of a substance and is a characteristic property.

Principle: The density of a liquid can be determined by accurately measuring the mass of a known volume of the liquid.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder

-

Analytical balance (accurate to ±0.001 g)

-

Constant temperature water bath

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.[9]

-

The container is filled with 1-iodo-2-methoxybenzene. If using a pycnometer, it is filled completely, and the stopper is inserted, allowing excess liquid to be expelled through the capillary.

-

The outside of the container is carefully dried, and its mass is measured again.

-

The volume of the liquid is noted. For a pycnometer, this is a fixed, calibrated volume. For a graduated cylinder, the volume is read from the graduations.

-

The density is calculated by dividing the mass of the liquid (mass of filled container minus mass of empty container) by its volume.

-

For high precision, the measurement should be performed at a constant, recorded temperature, such as 20°C.

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a fundamental physical property for liquid characterization.

Principle: The refractive index is the ratio of the speed of light in a vacuum to the speed of light in the substance. It is typically measured using a refractometer, which determines the critical angle of refraction.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Dropper or pipette

-

Soft lens tissue

-

Ethanol or acetone for cleaning

Procedure:

-

The refractometer is turned on, and the temperature is allowed to stabilize, typically at 20°C, by the circulating water bath.

-

The prism surfaces of the refractometer are cleaned with a soft tissue and a suitable solvent (e.g., ethanol) and allowed to dry completely.

-

A few drops of 1-iodo-2-methoxybenzene are placed onto the lower prism using a clean dropper.

-

The prisms are closed and locked.

-

While looking through the eyepiece, the adjustment knob is turned until the light and dark fields are visible.

-

The dispersion compensator is adjusted to eliminate any color fringe and to sharpen the dividing line between the light and dark fields.

-

The main adjustment knob is used to center the dividing line on the crosshairs of the eyepiece.

-

The refractive index value is read from the instrument's scale.

Determination of Solubility

Solubility tests provide information about the polarity and functional groups present in a compound.

Principle: The principle "like dissolves like" is applied. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, diethyl ether, hexane)

Procedure:

-

Approximately 0.1 g or 0.2 mL of 1-iodo-2-methoxybenzene is placed into a small test tube.[10]

-

About 3 mL of the chosen solvent (e.g., water) is added in portions.[10]

-

The test tube is shaken vigorously after each addition.

-

The substance is classified as "soluble" if it forms a homogeneous solution, and "insoluble" if a separate phase remains.

-

The procedure is repeated with other solvents to build a solubility profile. For 1-iodo-2-methoxybenzene, tests in polar solvents like water and miscible organic solvents like ethanol and ether are key.

Visualizations of Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate common workflows in the characterization of an organic compound.

Caption: Workflow for the physical characterization of an organic compound.

Caption: Experimental workflow for micro boiling point determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-IODO-2-METHOXYBENZENE | CAS 529-28-2 [matrix-fine-chemicals.com]

- 3. 1-Iodo-2-methoxybenzene | 529-28-2 | FI54812 | Biosynth [biosynth.com]

- 4. 1-IODO-2-METHOXYBENZENE [chembk.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chymist.com [chymist.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Solubility Profile of 2-Iodoanisole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2-iodoanisole, a key intermediate in organic synthesis, within a range of common organic solvents. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering both qualitative solubility data and a detailed experimental protocol for solubility determination.

Core Data Presentation: Solubility of this compound

Despite a thorough review of available scientific literature, specific quantitative solubility data (e.g., in grams per 100 mL or moles per liter) for this compound in a wide array of organic solvents is not extensively reported. However, qualitative assessments of its solubility are available and are summarized in the table below. The term "miscible" indicates that this compound and the solvent are soluble in all proportions, forming a homogeneous solution.

| Solvent Class | Solvent | Solubility at Ambient Temperature |

| Alcohols | Alcohol (general term, likely referring to ethanol) | Miscible[1][2] |

| Ethers | Diethyl Ether | Miscible[1] |

| Halogenated Hydrocarbons | Chloroform | Miscible[1][3] |

| Aqueous | Water | Insoluble[1][2] |

Note: The term "alcohol" in the cited literature is general. It most commonly refers to ethanol, but miscibility is also likely with other short-chain alcohols like methanol and isopropanol due to similar polarities.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following is a detailed methodology for determining the thermodynamic (or equilibrium) solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on the widely accepted shake-flask method.

1. Materials and Equipment:

-

This compound (solid form)

-

Selected organic solvent of high purity

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

2. Procedure:

-

Preparation of the Solid: Ensure the this compound is in a finely powdered form to maximize the surface area for dissolution. This can be achieved by gentle grinding with a mortar and pestle if necessary.

-

Addition of Excess Solid to Solvent: Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a vial. Add a precisely measured volume of the chosen organic solvent to the vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.

-

Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker. The temperature should be controlled and recorded (e.g., 25 °C). The mixture should be agitated for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to sediment. To ensure complete removal of undissolved solid, the supernatant should then be centrifuged at a high speed.

-

Sample Collection and Filtration: Carefully draw the clear supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

Quantification:

-

Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analysis: Analyze both the standard solutions and the filtered sample solution using a suitable analytical method. HPLC is a common and accurate technique. A calibration curve is generated from the analysis of the standard solutions. The concentration of this compound in the sample is then determined by comparing its response to the calibration curve. Alternatively, UV-Vis spectroscopy can be used if this compound has a distinct chromophore and there are no interfering substances.

-

-

Data Reporting: The solubility is reported as the concentration of this compound in the saturated solution, typically in units of mg/mL, g/100 mL, or mol/L, at the specified temperature.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for solubility determination.

References

Spectroscopic Profile of 2-Iodoanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-Iodoanisole (CAS No. 529-28-2). The information presented herein is crucial for the identification, characterization, and quality control of this important synthetic intermediate in research and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.82 | dd | 7.8, 1.5 | H-6 |

| 7.32 | ddd | 8.3, 7.3, 1.5 | H-4 |

| 6.88 | dd | 8.3, 1.0 | H-3 |

| 6.78 | ddd | 7.8, 7.3, 1.0 | H-5 |

| 3.90 | s | - | -OCH₃ |

Note: The assignments are based on standard chemical shift predictions and coupling patterns for substituted benzene rings.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| 157.0 | C-2 |

| 139.8 | C-6 |

| 129.8 | C-4 |

| 122.5 | C-5 |

| 111.1 | C-3 |

| 86.8 | C-1 |

| 56.4 | -OCH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3057 - 2835 | Medium | C-H stretch (aromatic and methyl) |

| 1582, 1568, 1466, 1433 | Strong | C=C stretch (aromatic ring) |

| 1279, 1246 | Strong | C-O stretch (asymmetric and symmetric) |

| 1178, 1124, 1045, 1020 | Strong | In-plane C-H bend |

| 746 | Strong | Out-of-plane C-H bend (ortho-disubstituted) |

| 550 | Medium | C-I stretch |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and FT-IR spectra of liquid samples like this compound. The specific parameters used to acquire the data presented in this guide are detailed in the subsequent sections.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width.

3. Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

4. Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the internal standard (TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Instrument: JEOL EX-400

-

Frequency: 400 MHz (¹H), 100 MHz (¹³C)

-

Solvent: CDCl₃

-

Temperature: Room Temperature

FT-IR Spectroscopy Protocol

1. Sample Preparation:

-

For a neat liquid sample, place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

2. Instrument Setup:

-

Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric interference (water and carbon dioxide).

-

Collect a background spectrum of the clean salt plates.

3. Data Acquisition:

-

Collect the infrared spectrum of the this compound sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

4. Data Processing:

-

The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify and label the significant absorption peaks.

-

Instrument: JASCO FT/IR-410

-

Method: Liquid Film

-

Resolution: 4 cm⁻¹

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of spectroscopic data for a compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

Part 1: Chemical Information for CAS 529-28-2 (2-Iodoanisole)

An In-depth Technical Guide to CAS Number 529-28-2 and the Associated Core Compound 5-Methoxy-2-aminoindane (MEAI)

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive chemical information for the compound registered under CAS number 529-28-2, identified as 2-Iodoanisole. Recognizing that this molecule is primarily a synthetic intermediate, and given the detailed request for information pertinent to drug development, this guide also offers an in-depth analysis of 5-Methoxy-2-aminoindane (MEAI). MEAI is a psychoactive compound with a similar methoxy-aromatic feature that is currently under investigation as a potential therapeutic agent, making it a more relevant subject for the detailed experimental and biological focus of this document.

This compound is an organoiodine compound used as a building block in organic synthesis.[1][2] Its utility is prominent in cross-coupling reactions such as the Suzuki and Heck reactions to form more complex molecules.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 529-28-2 | [1] |

| Molecular Formula | C₇H₇IO | [2] |

| Molecular Weight | 234.03 g/mol | [2] |

| Appearance | Clear yellow liquid | [2][3] |

| Boiling Point | 125-126 °C at 19 mmHg | [3] |

| Density | 1.799 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.622 | [3] |

| Solubility | Miscible with alcohol, chloroform, and diethyl ether. Insoluble in water. | [4] |

| Flash Point | >110 °C | [2] |

| Storage Temperature | Room Temperature, keep in a dark and dry place. | [3] |

Table 2: Synonyms for this compound

| Synonym | Reference(s) |

| 1-Iodo-2-methoxybenzene | [2] |

| 2-Iodophenyl methyl ether | [2] |

| o-Iodoanisole | [5] |

| 2-Methoxyiodobenzene | [4] |

| Benzene, 1-iodo-2-methoxy- | [5] |

Part 2: In-depth Technical Guide for 5-Methoxy-2-aminoindane (MEAI)

5-Methoxy-2-aminoindane (MEAI) is a psychoactive aminoindane derivative that has garnered interest for its potential as a therapeutic agent to mitigate binge drinking and for the treatment of alcoholism, cocaine use disorder, and obesity.[6][7] It is reported to produce a mild euphoric and alcohol-like experience while reducing the desire to consume alcohol.[6]

Chemical and Physical Properties

Table 3: Physicochemical Properties of 5-Methoxy-2-aminoindane (MEAI)

| Property | Value | Reference(s) |

| IUPAC Name | 5-Methoxy-2,3-dihydro-1H-inden-2-amine | [7] |

| Synonyms | 5-MeO-AI, Chaperon, CMND-100 | [7] |

| CAS Number | 73305-09-6 | [7] |

| Molecular Formula | C₁₀H₁₃NO | [7] |

| Molar Mass | 163.220 g/mol | [7] |

| Metabolism | N-acetylation and oxidative demethylation | [6] |

| Elimination Half-life | Non-linear; 0.5-0.7 h in rats at 10 mg/kg | [6] |

Biological Activity and Mechanism of Action

MEAI is a monoamine releasing agent, acting as a modestly selective serotonin releasing agent (SSRA).[7] It demonstrates a 6-fold preference for inducing serotonin release over norepinephrine and a 20-fold preference over dopamine release.[7] This profile suggests it may have MDMA-like entactogenic effects with a potentially lower misuse liability.[7] MEAI also shows weak to moderate ligand binding inhibition at the 5-HT2B receptor and has an affinity for the α₂-adrenergic receptor.[6][7] The therapeutic effects of MEAI in alcohol use disorder are thought to be mediated through its interaction with serotonergic receptors, particularly 5-HT1A and 5-HT2A, which are key in regulating alcohol intake and reward.[8][9]

Signaling Pathways

Caption: Serotonin signaling and the effect of MEAI.

Caption: Potential influence of MEAI on the AMPK signaling pathway.

Pharmacokinetics

Pharmacokinetic studies in rats have revealed key characteristics of MEAI.[6]

Table 4: Pharmacokinetic Parameters of MEAI in Rats

| Parameter | IV (10 mg/kg) | Oral (10 mg/kg) | Oral (90 mg/kg) | Reference(s) |

| Bioavailability | - | 25% | 500% increase from 10 mg/kg | [6] |

| Plasma Half-life (t½) | 0.5 - 0.7 h | 0.5 - 0.7 h | Significantly increased | [6] |

| Brain Half-life (t½) | 0.5 - 0.7 h | 0.5 - 0.7 h | - | [6] |

| Total Clearance | 2.8 L/h/kg | - | - | [6] |

| Plasma to Brain Ratio | - | 3 - 5.5 | - | [6] |

Metabolites identified include N-acetyl-MEAI and 5-hydroxy-N-acetyl-AI.[6] The N-acetyl-MEAI levels in plasma and brain were found to be approximately ten times lower than the parent compound.[6]

Toxicology and Safety

Preclinical studies in rats have indicated a favorable safety profile for MEAI.[5]

Table 5: Toxicological Data for MEAI

| Assay | Result | Concentration/Dose | Reference(s) |

| In-vitro Cytotoxicity (IC₅₀) | 368.2 mg/L | 500 and 1000 mg/L | [5] |

| (Rat brain striatum primary neurons) | |||

| In-vitro Cytotoxicity (IC₅₀) | 403.1 mg/L | 500 and 1000 mg/L | [5] |

| (Human primary healthy hepatocytes) | |||

| Acute/Subacute Toxicity in Rats | Good safety profile | 10 and 30 mg/kg body weight | [5] |

| Interaction with Ethanol | No significant increase in cytotoxic effect | 100 mg/L MEAI with 6% or 7.5% ethanol | [5] |

Experimental Protocols

A reported synthesis method involves a multi-step process starting from 5-methoxybenzaldehyde.[6]

-

Cyclization: 15.2g of 5-methoxybenzaldehyde and 7.1g of acrylamide are dissolved in 500mL of toluene with a rhenium catalyst. The mixture is heated to 130°C for 12 hours. After cooling, the resulting solid, 5-methoxy-2-acylaminoindene, is filtered and dried.

-

Hofmann Degradation: 18.9g of 5-methoxy-2-acylaminoindene is added to an ethanol solution of NaClO and EtONa at 0°C. The mixture is then heated to 50°C for 3-4 hours. After cooling and filtration, the solvent is removed to yield 5-methoxy-2-aminoindene.

-

Reduction: 16.2g of 5-methoxy-2-aminoindene is dissolved in 300mL of ethanol. 8.5g of sodium borohydride is added in batches, and the reaction continues for 2-3 hours.

-

Salt Formation and Isolation: The reaction mixture is filtered, and the organic phase is concentrated. The product is dissolved in ethyl acetate, and an ethyl acetate solution of hydrogen chloride gas is added to adjust the pH to 1-3. The precipitated solid is filtered and dried to yield 5-methoxy-2-aminoindan hydrochloride.

This protocol is a generalized procedure based on standard MTT assay methodologies.

-

Cell Seeding: Plate primary rat brain striatum neurons or human hepatocytes in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of MEAI in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of MEAI. Include a vehicle control (medium without MEAI).

-

Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Caption: Workflow for an in-vitro cytotoxicity (MTT) assay.

This is a generalized protocol based on typical rodent pharmacokinetic studies.

-

Animal Acclimatization: House Sprague Dawley rats for at least one week under controlled environmental conditions (12h light/dark cycle, 25±2°C, 50% humidity) with free access to food and water.

-

Dosing: Fast rats for 12 hours before drug administration. For oral administration, administer MEAI dissolved in a suitable vehicle (e.g., 5% PEG400 solution) via oral gavage. For intravenous administration, inject the MEAI solution into a suitable vein (e.g., tail vein).

-

Blood Sampling: Collect blood samples (approximately 0.4 mL) from the retro-orbital plexus under light anesthesia at predetermined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, 360, 480 minutes post-dose).

-

Plasma Preparation: Collect blood in EDTA-containing tubes and centrifuge at 4000-5000 rpm for 10 minutes at 4°C to separate the plasma.

-

Sample Storage: Store the plasma samples at -20°C or -80°C until analysis.

-

Sample Preparation for Analysis: Thaw plasma samples and precipitate proteins by adding an organic solvent like acetonitrile. Vortex the mixture and centrifuge to pellet the precipitated proteins. Collect the supernatant.

-

LC-MS/MS Analysis: Analyze the concentration of MEAI and its metabolites in the plasma supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and bioavailability (F) using non-compartmental analysis.

Caption: Workflow for a typical pharmacokinetic study in rats.

Applications in Research and Drug Development

MEAI is currently in preclinical and early clinical development. Clearmind Medicine is developing MEAI (as CMND-100) for the treatment of alcohol use disorder and has received IND approval from the FDA for a Phase I/IIa clinical trial.[8] Research is also exploring its potential for treating cocaine addiction and obesity.[7][10] Studies in diet-induced obese mice showed that MEAI reduced body weight by decreasing fat mass, improved glycemic control, and reduced fatty liver by inhibiting lipid synthesis.[11] These findings suggest that MEAI could be a novel therapeutic for obesity and related metabolic disorders.[11]

References

- 1. agilent.com [agilent.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents [patents.google.com]

- 7. frontiersin.org [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Illumination of serotonin transporter mechanism and role of the allosteric site - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

2-Iodoanisole: A Versatile Synthetic Intermediate for Modern Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoanisole, also known as 1-iodo-2-methoxybenzene, is a highly valuable and versatile synthetic intermediate in organic chemistry.[1] Its structure, featuring a reactive iodine atom ortho to an electron-donating methoxy group on a benzene ring, makes it a prime substrate for a multitude of transformations.[1] This unique electronic and steric arrangement allows for its participation in a wide array of powerful bond-forming reactions, establishing it as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1][2] This guide provides a comprehensive overview of the properties, synthesis, and extensive applications of this compound, complete with detailed experimental protocols and quantitative data summaries to facilitate its use in the laboratory.

Physicochemical and Safety Data

This compound is a clear, pale yellow liquid at room temperature that may darken upon exposure to light.[1][2] It is crucial to handle this compound with appropriate safety precautions, as it can cause skin and serious eye irritation, and may cause respiratory irritation.[3][4] Always consult the Safety Data Sheet (SDS) before use and handle in a well-ventilated area, wearing appropriate personal protective equipment.[3][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₇H₇IO | - | [1][5] |

| Molecular Weight | 234.03 | g/mol | [1] |

| Appearance | Clear, pale yellow to yellow liquid | - | [1][6] |

| Boiling Point | 238 - 240 | °C | [1] |

| 125 - 126 | °C at 19 mmHg | [1][6] | |

| Density | 1.799 | g/mL at 25 °C | [1][6] |

| Refractive Index (n²⁰⁄D) | 1.6210 - 1.6240 | - | [1][6] |

| Flash Point | >110 (>230) | °C (°F) | [1] |

| Solubility | Insoluble in water; Miscible with alcohol, diethyl ether, chloroform.[1] | - |

Synthesis of this compound

A common and reliable laboratory-scale synthesis of this compound proceeds via the diazotization of 2-anisidine followed by a Sandmeyer-type reaction with potassium iodide.[1] Another reported method involves the direct iodination of anisole.[2][7]

Experimental Protocol: Synthesis from 2-Anisidine

-

Diazotization: Dissolve 2-anisidine in a mixture of water and concentrated hydrochloric acid in a flask. Cool the solution to 0-5 °C using an ice bath while stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. After the addition is complete, continue stirring for an additional 15-20 minutes to ensure the complete formation of the diazonium salt.[1]

-

Iodination: In a separate beaker, dissolve potassium iodide in water. Carefully and slowly add the cold diazonium salt solution to the potassium iodide solution. A reaction is evident, often with the evolution of nitrogen gas.[1]

-

Work-up: After the reaction subsides, cool the mixture and extract the product with diethyl ether. Combine the organic layers and wash them sequentially with water, a dilute sodium thiosulfate solution (to remove any residual iodine), a saturated sodium bicarbonate solution, and finally with brine.[1]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator. The crude this compound can then be purified by vacuum distillation to yield the final product.[1]

Core Applications as a Synthetic Intermediate

The reactivity of the carbon-iodine bond is the cornerstone of this compound's utility.[1] This bond readily undergoes oxidative addition to low-valent transition metals, particularly palladium, initiating the catalytic cycles of numerous cross-coupling reactions.[8] Furthermore, it can be converted into organometallic reagents, such as Grignard reagents, further expanding its synthetic potential.[1]

Caption: Versatility of this compound in organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating C-C bonds, particularly for biaryl synthesis.[1] this compound readily participates in this palladium-catalyzed reaction with organoboron compounds.[1]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

This general protocol describes the coupling of an aryl iodide like this compound with an arylboronic acid.[8][9]

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., PPh₃, 4 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).[9][10]

-

Solvent Addition: Add a degassed solvent system (e.g., Toluene/Water or DMF/Water) via syringe.[9][10]

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously. Monitor the reaction progress using an appropriate analytical technique such as TLC or GC-MS.[9][11]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.[9]

Table 2: Representative Suzuki-Miyaura Coupling Reactions with Iodoanisoles

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4 mol%) | K₂CO₃ | DMF | Reflux | 0.5-1.5 | 41-92 | |

| 4-Iodoanisole | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene/Water | 80 | 12 | ~95 | [10] |

| 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ | KF | Dioxane | 110 | 18 | 74 | [11] |

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds, linking this compound with terminal alkynes.[1][12] This reaction typically employs a dual catalytic system of palladium and copper(I).[12][13] The resulting o-(1-alkynyl)anisoles are valuable precursors for synthesizing heterocyclic compounds like 2,3-disubstituted benzo[b]furans.

This protocol outlines a general procedure for the Sonogashira coupling of this compound.[8][14][15]

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent like triethylamine or DMF.[8][14]

-

Catalyst Addition: To the solution, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and the copper(I) co-catalyst (e.g., CuI, 3 mol%).[14]

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.[8][14]

-

Work-up: Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[14]

-

Purification: Purify the crude product via column chromatography on silica gel to yield the desired alkynylated anisole.[14]

Table 3: Sonogashira Coupling of 2,6-Diiodoanisoles with Terminal Alkynes[21]

| Iodoanisole Derivative | Alkyne | Catalyst System | Base | Solvent | Time (h) | Yield (%) |

| 2,6-diiodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | DIPA | Toluene | 12 | 85 |

| 2,6-diiodoanisole | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | DIPA | Toluene | 12 | 82 |

| 4-chloro-2,6-diiodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | DIPA | Toluene | 12 | 95 |

| 4-chloro-2,6-diiodoanisole | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | DIPA | Toluene | 12 | 93 |

| (Yields correspond to the mono-alkynylated product) |

Heck Reaction

This compound is an effective substrate in the palladium-catalyzed Heck reaction, which forms a C-C bond between the aryl group and an alkene.[1] It has been utilized in enantioselective Heck arylations, for instance, with 2,3-dihydrofuran in the presence of chiral ionic liquids.[6]

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium.[16] this compound serves as a reactive electrophile in this coupling, which is noted for its high functional group tolerance and broad substrate scope.[16]

-

Reaction Setup: To a dry, inert-atmosphere-flushed flask, add the palladium catalyst (e.g., Pd₂(dba)₃) and ligand (if required). Add anhydrous solvent (e.g., THF), followed by this compound (1.0 equiv).[16]

-

Reagent Addition: Add the solution of the organozinc reagent (typically 1.1–1.5 equiv) dropwise at room temperature.[16]

-

Reaction Execution: Heat the mixture to the desired temperature and monitor its progress by TLC, GC, or LC-MS.[16]

-

Work-up and Purification: After completion, perform a standard aqueous work-up, extract the product, dry the organic phase, and purify by chromatography.[16]

Caption: Catalytic cycle of the Negishi cross-coupling reaction.[16]

Grignard Reagent Formation

The carbon-iodine bond of this compound can react with magnesium metal to form the corresponding Grignard reagent, 2-methoxyphenylmagnesium iodide.[1] This powerful organometallic nucleophile can then be used in reactions with a wide variety of electrophiles, such as aldehydes, ketones, and esters, to form new C-C bonds.[1][17]

-

Setup: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen/argon inlet. Place magnesium turnings in the flask.[1][18]

-

Initiation: Add a small crystal of iodine and enough anhydrous diethyl ether or THF to cover the magnesium. Add a small portion of a solution of this compound in anhydrous ether/THF from the dropping funnel. The reaction may need initiation by gentle warming or sonication. The disappearance of the iodine color and the appearance of a cloudy solution signal the start of the reaction.[1][19]

-

Addition: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[1]

-

Completion: After the addition is complete, continue stirring until most of the magnesium is consumed. The resulting grayish, cloudy solution of the Grignard reagent should be used immediately for subsequent reactions.[1]

Conclusion

This compound has firmly established itself as a versatile and indispensable intermediate in synthetic organic chemistry. Its ability to participate in a diverse range of robust and high-yielding transformations, particularly palladium-catalyzed cross-coupling reactions and the formation of powerful organometallic reagents, makes it a critical tool for the construction of complex molecular architectures. The protocols and data presented in this guide underscore its significance and provide a practical framework for its application in research and development, particularly in the fields of medicinal chemistry and materials science, where the synthesis of novel, functionalized aromatic compounds is of paramount importance.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. This compound | 529-28-2 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. Grignard reagent - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Electron-Donating Effects of the Methoxy Group in 2-Iodoanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodoanisole, a key intermediate in organic synthesis, possesses a unique electronic profile governed by the interplay of its methoxy and iodo substituents. The methoxy group, in particular, plays a crucial role in modulating the reactivity of the aromatic ring. This technical guide provides a comprehensive analysis of the electron-donating effects of the methoxy group in this compound, supported by quantitative data, detailed experimental protocols, and visualizations to elucidate the underlying principles.

The chemical behavior of this compound is primarily dictated by the interaction between the electron-donating methoxy group and the reactive carbon-iodine bond. This combination of features makes it a valuable substrate for a variety of palladium-catalyzed cross-coupling reactions.[1]

The Dual Electronic Nature of the Methoxy Group

The methoxy group exhibits a dual electronic effect on the aromatic ring: a resonance effect and an inductive effect.

-

Resonance Effect (+R): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This donation of electron density increases the electron density at the ortho and para positions, thereby activating these positions towards electrophilic attack.

-

Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to the carbon atom, the methoxy group withdraws electron density from the aromatic ring through the sigma bond.

In the case of the methoxy group, the resonance effect is generally stronger than the inductive effect, leading to an overall electron-donating character, particularly at the ortho and para positions.

Quantitative Analysis of Substituent Effects

The electronic effects of substituents can be quantified using Hammett constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a substituent.[2][3]

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |

| Methoxy (-OCH₃) | -0.27 | +0.12 |

| Iodo (-I) | +0.18 | +0.35 |

Data compiled from various sources.

The negative σp value for the methoxy group indicates its electron-donating character at the para position through resonance. Conversely, the positive σm value reflects its electron-withdrawing inductive effect at the meta position, where resonance is not a significant factor.[4] The iodo group is electron-withdrawing in both the para and meta positions, primarily due to its inductive effect.

For ortho-substituted systems like this compound, the standard Hammett equation is often not directly applicable due to the influence of steric effects.[3][5] However, the general principles of resonance and induction still provide a qualitative understanding of the electronic landscape. It has been suggested that the electrical effect of a substituent in the ortho position is approximately 0.75 times its effect in the para position.[5]

Spectroscopic Evidence of Electron Donation

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable insights into the electronic environment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals for the aromatic protons and the methoxy protons.[6]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H6 | 7.734 | dd | J = 7.6, 1.6 |

| H4 | 7.257 | m | - |

| H3 | 6.766 | dd | J = 8.3, 1.3 |

| H5 | 6.668 | td | J = 7.4, 1.3 |

| -OCH₃ | 3.804 | s | - |

The upfield chemical shifts of the protons ortho and para to the methoxy group (H3 and H5) compared to benzene (δ ≈ 7.34 ppm) are indicative of the increased electron density at these positions due to the methoxy group's +R effect.

¹³C NMR Spectroscopy

The predicted ¹³C NMR chemical shifts for this compound also reflect the electronic effects of the substituents. Aromatic carbons typically appear in the 110-160 ppm range, with the carbon bearing the iodine atom being significantly shielded. The methoxy carbon is expected to appear around 55-60 ppm.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that can be correlated with specific vibrational modes within the molecule.

| Bond | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (methyl) | Stretching | 2960-2850 |

| C-O (ether) | Stretching | 1250-1000 |

| C-I | Stretching | 600-500 |

The position of the C-O stretching vibration can be sensitive to the electronic environment. Increased electron donation from the methoxy group can influence the bond strength and, consequently, the vibrational frequency.

Experimental Protocols

Synthesis of this compound from 2-Anisidine

This protocol describes a common laboratory method for the synthesis of this compound via the diazotization of 2-anisidine followed by a Sandmeyer-type reaction.[1][7]

Materials:

-

2-Anisidine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

In a flask, dissolve 2-anisidine in a mixture of water and concentrated hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

-

Stir for an additional 15-20 minutes to ensure complete formation of the diazonium salt.

-

In a separate beaker, dissolve potassium iodide in water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution.

-

Allow the reaction to proceed, monitoring for the evolution of nitrogen gas.

-

After the reaction is complete, extract the product with diethyl ether.

-

Wash the combined organic layers with a dilute solution of sodium thiosulfate (to remove any excess iodine), followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Suzuki-Miyaura Coupling of this compound

This protocol outlines a typical Suzuki-Miyaura cross-coupling reaction using this compound as the aryl halide.[1]

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Reaction vessel (e.g., Schlenk flask)

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent to the reaction vessel.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Visualizations

Interplay of Inductive and Resonance Effects

The following diagram illustrates the competing inductive and resonance effects of the methoxy group and the inductive effect of the iodo group on the electron density of the benzene ring in this compound.

Caption: Interplay of Electronic Effects in this compound.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the key steps in a typical Suzuki-Miyaura cross-coupling reaction involving this compound.

References

The Carbon-Iodine Bond in 2-Iodoanisole: A Gateway to Complex Molecules for Drug Discovery